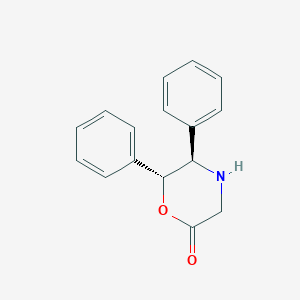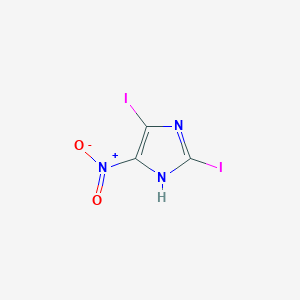![molecular formula C9H7BrN2O2 B15219942 Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 6-position and a carboxylate group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclocondensation of 2-aminopyridine with appropriate brominated intermediates. One common method includes the reaction of 2-aminopyridine with bromoacetic acid derivatives under acidic conditions, followed by esterification to introduce the methyl ester group . Another approach involves the use of cycloaddition reactions where the pyridine ring is fused with an imidazole ring in the presence of brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products Formed
Substitution: Products include various 6-substituted imidazo[1,5-a]pyridine derivatives.
Oxidation: N-oxides of the imidazo[1,5-a]pyridine ring.
Reduction: De-brominated imidazo[1,5-a]pyridine derivatives.
科学研究应用
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridine with similar biological activities but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related heterocycle with distinct chemical properties and applications.
Uniqueness
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which confer specific reactivity and biological activity. These functional groups allow for diverse chemical modifications and enhance the compound’s potential as a versatile scaffold in drug discovery and material science .
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3 |
InChI 键 |
KLMKCANXMWXIAK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC2=CN=CN21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)







![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
